Cas no 934-00-9 (3-Methoxycatechol)

3-Methoxycatechol structure
3-Methoxycatechol structure
Produktname:3-Methoxycatechol
CAS-Nr.:934-00-9
MF:C7H8O3
MW:140.136622428894
MDL:MFCD00002191
CID:83225
PubChem ID:13622

3-Methoxycatechol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Methoxybenzene-1,2-diol
    • Pyrogallol monomethyl ether
    • pyrogallol-1-methyl ether
    • 2,3-Dihydroxyanisole~Pyrogallol 1-methyl ether
    • 3-Methoxycatechol
    • 3-methoxy-1,2-Benzenediol
    • 1,2-Dihydroxy-3-methoxybenzene
    • Pyrogallol 1-Monomethyl Ether
    • 2,3-dihydroxyanisole
    • 3-methoxypyrocatechol
    • 6-methoxycatechol
    • 3-methoxy-pyrocatecho
    • pyrogallol 1-methyl ether
    • 1-O-Methylpyrogallol
    • 2-Hydroxy-3-methoxyphenol
    • 3-Methoxy-1,2-dihydroxybenzene
    • 3-Methoxy-o-hydroquinone
    • NSC 66525
    • 3-Methoxy-1,2-benzenediol (ACI)
    • Pyrocatechol, 3-methoxy- (6CI, 7CI, 8CI)
    • MFCD00002191
    • IC13U5393C
    • EINECS 213-276-4
    • Spectrum5_000531
    • NCGC00095761-01
    • SY048938
    • KBio1_001961
    • NSC66525
    • KBio2_002117
    • NCGC00095761-03
    • 934-00-9
    • BSPBio_002821
    • SPBio_001914
    • CS-0179150
    • EN300-21179
    • 1,2-Benzenediol, 3-methoxy-
    • KBioGR_002151
    • Spectrum3_001181
    • AI3-21349
    • Spectrum2_001917
    • 1,2-Benzenediol,3-methoxy-
    • KBio3_002321
    • M0524
    • FT-0616000
    • CAS-934-00-9
    • SR-05000002377-1
    • CHEBI:141700
    • F0001-2249
    • CHEMBL1518159
    • SpecPlus_000921
    • CCG-38485
    • A844580
    • BP-20353
    • Tox21_200504
    • KBioSS_002117
    • NCGC00258058-01
    • PD000449
    • NCGC00095761-02
    • AS-48298
    • CCRIS 7577
    • F30220
    • DivK1c_007017
    • InChI=1/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H
    • SPECTRUM1600919
    • DTXCID00826
    • UNII-IC13U5393C
    • Spectrum4_001656
    • Q27280656
    • 3-methoxy-benzene-1,2-diol
    • NS00039555
    • Pyrocatechol, 3-methoxy-
    • 3-Methoxycatechol, 99%
    • AKOS000121420
    • Spectrum_001637
    • KBio2_004685
    • DTXSID4020826
    • KBio2_007253
    • BRD-K97139501-001-03-3
    • NSC-66525
    • SCHEMBL67332
    • SDCCGMLS-0066910.P001
    • SR-05000002377
    • 3-(methyloxy)benzene-1,2-diol
    • HY-W116576
    • 2-3-4'-TRIHYDROXY-4-METHOXYBENZOPHENONE_met007
    • DB-057398
    • MDL: MFCD00002191
    • Inchi: 1S/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3
    • InChI-Schlüssel: LPYUENQFPVNPHY-UHFFFAOYSA-N
    • Lächelt: OC1C(O)=C(OC)C=CC=1
    • BRN: 1909165

Berechnete Eigenschaften

  • Genaue Masse: 140.04700
  • Monoisotopenmasse: 140.047344
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 105
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 49.7
  • XLogP3: nichts
  • Tautomerzahl: 10

Experimentelle Eigenschaften

  • Farbe/Form: Weißes kristallines Pulver
  • Dichte: 1.270
  • Schmelzpunkt: 38.0 to 44.0 deg-C
  • Siedepunkt: 164°C/48mmHg(lit.)
  • Flammpunkt: Fahrenheit: 235.4° f
    Celsius: 113° c
  • Brechungsindex: 1.4638 (estimate)
  • PSA: 49.69000
  • LogP: 1.10640
  • Löslichkeit: Nicht bestimmt

3-Methoxycatechol Sicherheitsinformationen

3-Methoxycatechol Zolldaten

  • HS-CODE:2909500000
  • Zolldaten:

    China Zollkodex:

    2909500000

    Übersicht:

    2909000000. Etherphenol\Etheralkoholphenol und seine Halogenierung\Sulfonierung\Nitrosative oder nitrosative Derivate. MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2909000000 Etherphenole, Etheralkoholphenole und ihre halogenierten, sulfonierten, nitrierten oder nitrosierten Derivate MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:5.5% General tariff:30.0%

3-Methoxycatechol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-21179-5.0g
3-methoxybenzene-1,2-diol
934-00-9 95.0%
5.0g
$80.0 2025-02-20
Enamine
EN300-21179-10.0g
3-methoxybenzene-1,2-diol
934-00-9 95.0%
10.0g
$129.0 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-QB661-1g
3-Methoxycatechol
934-00-9 98%
1g
¥74.0 2023-09-02
SHENG KE LU SI SHENG WU JI SHU
sc-231804-5 g
3-Methoxycatechol,
934-00-9 98%
5g
¥564.00 2023-07-11
Life Chemicals
F0001-2249-0.25g
3-Methoxycatechol
934-00-9 95%+
0.25g
$18.0 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M157868-100g
3-Methoxycatechol
934-00-9 >98.0%(GC)
100g
¥1876.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M157868-25G
3-Methoxycatechol
934-00-9 >98.0%(GC)
25g
¥513.90 2023-09-02
TRC
M262000-25g
3-Methoxycatechol
934-00-9
25g
$ 374.00 2023-09-07
ChemScence
CS-0179150-100g
3-Methoxybenzene-1,2-diol
934-00-9
100g
$404.0 2021-09-02
ChemScence
CS-0179150-25g
3-Methoxybenzene-1,2-diol
934-00-9
25g
$113.0 2021-09-02

3-Methoxycatechol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium percarbonate Solvents: Tetrahydrofuran ,  Water
Referenz
Sodium percarbonate: a convenient reagent for the Dakin reaction
Kabalka, G. W.; Reddy, N. K.; Narayana, C., Tetrahedron Letters, 1992, 33(7), 865-6

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Potassium bisulfate ,  Hydrogen peroxide Solvents: Methanol ;  48 h, rt
1.2 Solvents: Water
Referenz
Multidimensional optimization of promising antitumor xanthone derivatives
Azevedo, Carlos M. G.; Afonso, Carlos M. M.; Sousa, Diana; Lima, Raquel T.; Helena Vasconcelos, M.; et al, Bioorganic & Medicinal Chemistry, 2013, 21(11), 2941-2959

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Choline, hydroxide ,  Hydrogen peroxide ;  30 min, rt
Referenz
Dual functionality of choline hydroxide for the Dakin reaction
Joo, Seong-Ryu; Kim, Seung-Hoi, Letters in Organic Chemistry, 2022, 19(5), 341-346

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
Referenz
Synthesis of 1-(8-methoxy-2,3-dihydro-1,4-benzodioxan-5-yl)ethanone
Si, Liang; Zhang, Chun; Dai, Li-yan; Chen, Ying-qi; Wang, Xiao-zhong, Hecheng Huaxue, 2006, 14(4), 416-417

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Borax (B4Na2O7.10H2O) Solvents: Ethanol ,  Water
1.2 Reagents: Potassium carbonate
Referenz
Total synthesis of (±)-Eusiderin G and (±)-Eusiderin M
Jing, Xiaobi; Gu, Wenxin; Ren, Xinfeng; Bie, Pingyan; Pan, Xinfu, Journal of the Chinese Chemical Society (Taipei, 2001, 48(1), 59-63

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Borax (B4Na2O7.10H2O) Solvents: Ethanol ,  Water
1.2 Reagents: Potassium carbonate
Referenz
Total synthesis of (±)-Eusiderin K and (±)-Eusiderin J
Jing, Xiaobi; Gu, Wenxin; Bie, Pingyan; Ren, Xinfeng; Pan, Xinfu, Synthetic Communications, 2001, 31(6), 861-867

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Sodium tetraborate ;  rt
Referenz
Total synthesis of six natural products of benzodioxane neolignans
Jing, Xiao-Bi; Wang, Li; Han, Ying; Shi, Yao-Cheng; Liu, Yong-Hong; et al, Journal of the Chinese Chemical Society (Taipei, 2004, 51, 1001-1004

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Solvents: Water
Referenz
Pyrogallol 1-methyl ether
Surrey, Alexander R., Organic Syntheses, 1946, 26, 90-2

Synthetic Routes 9

Reaktionsbedingungen
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ,  Water ;  8 h, 300 °C
Referenz
From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology
Du, Boyu; et al, Polymer Testing, 2020, 81,

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: L-Ascorbic acid ,  Eupergit C 250L Catalysts: Monophenol monooxygenase Solvents: Water ;  24 h, pH 7, rt
Referenz
Layer-by-Layer coated tyrosinase: An efficient and selective synthesis of catechols
Guazzaroni, Melissa; Crestini, Claudia; Saladino, Raffaele, Bioorganic & Medicinal Chemistry, 2012, 20(1), 157-166

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Hydrogen peroxide Catalysts: 7,8-Dichloro-5-ethyl-4a,5-dihydro-4a-hydroperoxy-1,3-dimethylbenzo[g]pteridine-2… Solvents: Methanol ,  Water ;  3 min, rt
Referenz
Organocatalytic Dakin Oxidation by Nucleophilic Flavin Catalysts
Chen, Shuai; Hossain, Mohammad S.; Foss, Frank W., Organic Letters, 2012, 14(11), 2806-2809

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  50 min, rt
Referenz
H2O2 in WEB: a highly efficient catalyst system for the Dakin reaction
Saikia, Bishwajit; Borah, Parinita; Barua, Nabin Chandra, Green Chemistry, 2015, 17(9), 4533-4536

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Benzene ;  1 h, rt → reflux
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
An efficient strategy for protecting dihydroxyl groups of catechols
Huang, Wei-Bin; Guo, Ying; Jiang, Jian-An; Pan, Xian-Dao; Liao, Dao-Hua; et al, Synlett, 2013, 24(6), 741-746

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, > -78 °C
1.2 Reagents: Water
Referenz
N-Protected 1,2-Oxazetidines as a Source of Electrophilic Oxygen: Straightforward Access to Benzomorpholines and Related Heterocycles by Using a Reactive Tether
Javorskis, Tomas; Sriubaite, Simona; Bagdziunas, Gintautas; Orentas, Edvinas, Chemistry - A European Journal, 2015, 21(25), 9157-9164

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
Referenz
Synthesis of cotarnine iodide
Fleischhacker, Wilhelm; Richter, Bernd; Urban, Ernst, Monatshefte fuer Chemie, 1989, 120(8-9), 765-9

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Sodium percarbonate Solvents: Tetrahydrofuran ,  Water ;  cooled; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Referenz
Lignin inspired phenolic polyethers synthesized via ADMET: Systematic structure-property investigation
Vlaminck, Laetitia; Lingier, Sophie; Hufendiek, Andrea; Du Prez, Filip E., European Polymer Journal, 2017, 95, 503-513

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  1 h, 40 - 50 °C
Referenz
The Baeyer-Villiger oxidation of ketones and aldehydes
Krow, Grant R., Organic Reactions (Hoboken, 1993, 43,

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  rt → 40 °C; 10 min, 40 °C
Referenz
Method for synthesis of electron carrier 1-methoxy-5-methyl phenazine sulfuric acid methyl salt
, China, , ,

Synthetic Routes 19

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide
Referenz
Demethylation of aryl methyl ethers with thioethoxide ion in dimethyl formamide
Feutrill, G. I.; Mirrington, R. N., Tetrahedron Letters, 1970, (16), 1327-8

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  2.5 h, rt
Referenz
A new avenue to the Dakin reaction in H2O2-WERSA
Saikia, Bishwajit; Borah, Parinita, RSC Advances, 2015, 5(128), 105583-105586

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: Sodium tetraborate Solvents: Ethanol
1.2 Reagents: Potassium carbonate
Referenz
Total synthesis of two neolignans - (±)-eusiderin E and (±)-eusiderin F
Jing, Xiao-Bi; Gu, Wen-Xin; Bie, Ping-Yan; Ren, Xin-Feng; Pan, Xin-Fu, Gaodeng Xuexiao Huaxue Xuebao, 2001, 22(1), 63-66

3-Methoxycatechol Raw materials

3-Methoxycatechol Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:934-00-9)3-Methoxycatechol
A844580
Reinheit:99%/99%
Menge:100g/500g
Preis ($):270.0/947.0